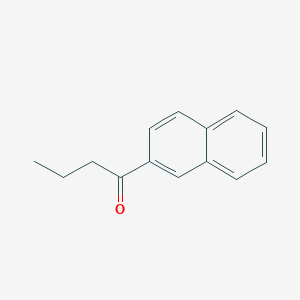

1-(Naphthalen-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCIRJFGLWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Naphthalen 2 Yl Butan 1 One and Analogous Naphthalene Ketones

Established Reaction Pathways

The traditional synthesis of 1-(naphthalen-2-yl)butan-1-one and similar compounds heavily relies on classical organic reactions, with Friedel-Crafts acylation being a cornerstone technique.

Friedel-Crafts Acylation of Naphthalene (B1677914) Substrates

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group, such as a butanoyl group, onto an aromatic ring like naphthalene. sigmaaldrich.com This electrophilic aromatic substitution reaction typically involves reacting the naphthalene substrate with an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.comresearchgate.net

The reaction mechanism initiates with the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acylating agent. sigmaaldrich.comyoutube.com This coordination makes the acyl group more electrophilic. Cleavage of the carbon-halogen bond in the acyl chloride, for instance, generates a highly reactive acylium ion (R-C=O⁺). sigmaaldrich.com This acylium ion is resonance-stabilized and acts as the electrophile.

The electron-rich naphthalene ring then attacks the acylium ion. sigmaaldrich.com This electrophilic attack results in the formation of a carbocation intermediate known as a Wheland intermediate or a σ-complex. rsc.orgpsu.edu In this intermediate, the aromaticity of the naphthalene ring is temporarily disrupted. The final step involves the deprotonation of the σ-complex, typically by the [AlCl₄]⁻ anion, which restores the aromaticity of the naphthalene ring and yields the final ketone product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl. rsc.orgpsu.edu

The choice of Lewis acid catalyst and reaction conditions significantly influences the outcome of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a commonly used and effective catalyst for this transformation. elsevier.com The amount of catalyst used is crucial; an excess of the Lewis acid can lead to higher conversion rates of the starting material. acs.org

Solvents also play a pivotal role. Dichloromethane (B109758) and nitrobenzene (B124822) are frequently employed solvents. acs.orgnih.gov The choice of solvent can affect the yield and the isomeric distribution of the products. acs.orgnih.gov For instance, in the acetylation of 2-methylnaphthalene, using nitrobenzene as a solvent favors the formation of the β-substituted product, while dichloromethane favors α-substitution. acs.org Reaction temperature is another critical parameter. While some reactions can proceed at room temperature, optimal conversion and regioselectivity for certain acylations of substituted naphthalenes are often achieved at elevated temperatures, for instance, between 40°C and 100°C. google.com

| Catalyst | Solvent | Temperature | Key Observations | Reference |

| Aluminum chloride | Dichloromethane | Not specified | Found to be a highly effective catalyst and solvent combination for naphthalene alkylation. | elsevier.com |

| Aluminum chloride | Nitrobenzene | Not specified | High yield of β-substitution in the acetylation of 2-methylnaphthalene. | acs.org |

| Aluminum chloride | Dichloromethane | Not specified | Preferred α-substitution in the acetylation of 2-methylnaphthalene. | acs.org |

| Not specified | Not specified | 40°C - 100°C | Greatest conversion and regioselectivity for 6-acyl isomer in certain naphthalene acylations. | google.com |

Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The regioselectivity of Friedel-Crafts acylation on naphthalene is a complex issue influenced by several factors, leading to a mixture of α- and β-isomers.

Under kinetic control (lower temperatures), the reaction often favors the formation of the α-isomer (1-acylnaphthalene) due to the higher reactivity of the α-position. researchgate.net However, the α-isomer is sterically hindered by the hydrogen atom at the 8-position. stackexchange.com Under thermodynamic control (higher temperatures or longer reaction times), the reaction can favor the formation of the more stable β-isomer (2-acylnaphthalene), such as this compound. researchgate.net This is because the formation of the α-isomer is often reversible, and the bulkier acyl group will migrate to the less sterically hindered β-position. researchgate.netstackexchange.com

The size of the acylating agent also plays a role; bulkier acyl groups tend to favor substitution at the β-position to minimize steric hindrance. stackexchange.com The α/β isomer ratio can also be influenced by the concentration of the reactants and the reaction time. rsc.orgpsu.edu For example, in the acetylation of naphthalene, the initial α/β ratio can be high, but it decreases over time as the reaction progresses towards thermodynamic equilibrium. rsc.orgpsu.edu

Other Acylation and Carbonyl Formation Reactions

Besides the classic Friedel-Crafts acylation, other methods can be employed to synthesize naphthalene ketones. The use of carboxylic acids as acylating agents in the presence of catalysts like P₂O₅/SiO₂ offers an alternative to acyl halides and anhydrides. researchgate.net Additionally, domino reactions involving the in-situ formation of acetals from ortho-alkynylacetophenone derivatives can lead to substituted naphthyl ketones. acs.org The reaction of naphthalene-1,8-diamine with various ketones can also lead to the formation of perimidine derivatives, showcasing the reactivity of the naphthalene core. researchgate.net

Advanced and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of naphthalene ketones. These approaches aim to reduce waste, use less hazardous reagents, and improve reaction efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool. Microwave irradiation can accelerate Friedel-Crafts acylation reactions, although the effect varies depending on the specific substrates and conditions. scirp.org For instance, microwave-assisted methods can facilitate the formation of the naphthalene core or the ketone sidechain through controlled dielectric heating. smolecule.com

The use of solid acid catalysts, such as zeolites and supported heteropoly acids like 12-phosphotungstic acid, offers a greener alternative to traditional Lewis acids. stackexchange.comresearchgate.net These catalysts are often reusable, non-corrosive, and can lead to high regioselectivity. For example, zeolite-catalyzed acylation of 2-methoxynaphthalene (B124790) has shown high selectivity for the 2-acetyl-6-methoxynaphthalene (B28280) isomer. stackexchange.com

Furthermore, novel catalytic systems are being explored. For instance, an imidazolium-based ionic liquid has been shown to catalyze the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com The development of metal-organic frameworks (MOFs) as catalysts also presents a promising avenue for clean and efficient synthesis of related compounds like β-acetamido ketones. rsc.org Other innovative methods include the synthesis of naphthalene derivatives through the electrophilic cyclization of alkynes and the nitrogen-to-carbon transmutation of isoquinolines. nih.govnih.gov

| Method | Catalyst/Reagent | Key Advantage | Reference |

| Microwave-assisted Synthesis | Not specified | Accelerated reaction rates | scirp.org |

| Zeolite-catalyzed Acylation | Zeolite | High regioselectivity, reusable catalyst | stackexchange.com |

| Supported Heteropoly Acid Catalysis | 12-Phosphotungstic acid | Green alternative to Lewis acids | researchgate.net |

| Ionic Liquid Catalysis | Imidazolium-based ionic liquid | Alternative catalytic system | sigmaaldrich.com |

| Metal-Organic Framework (MOF) Catalysis | Zirconium-based MOF | Efficient for related β-acetamido ketone synthesis | rsc.org |

| Electrophilic Cyclization | ICl, I₂, Br₂, NBS, PhSeBr | Regioselective synthesis of substituted naphthalenes | nih.gov |

| Nitrogen-to-Carbon Transmutation | Phosphonium ylide | Novel route to substituted naphthalenes from isoquinolines | nih.gov |

Synthesis via Enaminone Intermediates Utilizing Green Catalysis

The synthesis of this compound and related naphthalene ketones can be efficiently achieved through the use of enaminone intermediates, a pathway that aligns with the principles of green chemistry. This approach often involves the condensation of a methyl ketone with an amide acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enaminone. eurjchem.com These intermediates are versatile building blocks in organic synthesis. The use of green catalysts and alternative energy sources further enhances the environmental credentials of this synthetic route.

Application of Chitosan (B1678972) and Other Eco-Friendly Catalysts

Chitosan, a biodegradable and readily available biopolymer derived from chitin, has emerged as a promising eco-friendly heterogeneous basic catalyst in various organic transformations. eurjchem.combenthamdirect.comresearchgate.net In the context of enaminone synthesis, chitosan can facilitate the condensation reaction between a ketone and an amine source. Its heterogeneous nature allows for easy separation from the reaction mixture, enabling catalyst recycling and minimizing waste. nih.govrsc.org The basic amino groups present in the chitosan backbone are believed to be the active catalytic sites. researchgate.net The application of such natural polymers as catalysts represents a significant step towards more sustainable chemical processes. benthamdirect.com

Microwave Irradiation for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has been demonstrated to be a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comumich.eduthieme-connect.com In the synthesis of enaminones, microwave irradiation can be employed to drive the reaction between a ketone and DMF-DMA, frequently in the absence of a solvent. eurjchem.comumich.eduresearchgate.net This solvent-free approach further contributes to the green credentials of the methodology by reducing the use of volatile organic compounds. umich.edu The rapid and uniform heating provided by microwaves can significantly enhance the efficiency of enaminone formation. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Enaminone Synthesis

| Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin, DMFDMA | Reflux in xylene | Enaminone | Lower | mdpi.com |

| 3-Acetylcoumarin, DMFDMA | Microwave (solventless) | Enaminone | Higher | mdpi.com |

| Various ketones and amines | Microwave (solvent-free) | Various enaminones | Good to excellent | umich.eduresearchgate.net |

Biocatalytic Synthesis for Stereoselective Production

The production of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as these compounds often serve as key building blocks for the synthesis of bioactive molecules. nih.govresearchgate.net Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a highly efficient and environmentally benign approach for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.netbibliotekanauki.pl

Enzyme-Mediated Ketone Reduction for Chiral Alcohol Precursors

Alcohol dehydrogenases (ADHs) are a class of enzymes that have been extensively studied and applied for the asymmetric reduction of a wide range of ketones. tudelft.nl These enzymes, often employed within whole microbial cells (e.g., yeast or bacteria), catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. researchgate.netbibliotekanauki.pl The result is the formation of a chiral alcohol with a high degree of enantiomeric excess (ee). The regeneration of the expensive cofactor is a crucial aspect of these processes and is often accomplished in situ by the metabolic pathways of the whole-cell biocatalyst. researchgate.net For instance, the reduction of 1-acetylnaphthalene has been achieved using various microorganisms, yielding the corresponding chiral alcohol. researchgate.net

Substrate Specificity and Enantioselectivity Investigations

The success of a biocatalytic reduction is highly dependent on the substrate specificity and enantioselectivity of the chosen enzyme. Different microorganisms and their respective dehydrogenases exhibit varying degrees of activity and selectivity towards different ketone substrates. nih.govresearchgate.net For example, studies have shown that some microbial strains can reduce aromatic-aliphatic ketones with high conversion rates and excellent optical purity. nih.gov The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is produced) is determined by the specific enzyme used. csic.esrsc.org Therefore, screening a variety of biocatalysts is often necessary to identify the optimal system for the production of a desired chiral alcohol precursor for a molecule like 1-(naphthalen-2-yl)butan-1-ol.

Table 2: Examples of Biocatalytic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl benzophenone | Rhodotorula glutinis | (S)-alcohol | 45 | >99 | nih.gov |

| 4-Chloro benzophenone | Saccharomyces carlbergensis | (R)-alcohol | - | - | nih.gov |

| 1-Acetyl naphthalene | Various microorganisms | Chiral alcohol | - | - | researchgate.net |

Organophotoredox-Mediated Approaches to Naphthalene-Containing Ketones

Visible-light photoredox catalysis has recently emerged as a powerful and versatile platform for the construction of carbon-carbon bonds under mild reaction conditions. nih.govchemrxiv.orgacs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. acs.org These radicals can then engage in a variety of bond-forming reactions.

Organophotoredox-mediated approaches have been successfully applied to the synthesis of ketones, including those containing a naphthalene scaffold. csic.esacs.org One strategy involves the generation of an acyl radical or a nucleophilic radical that can be coupled with a suitable naphthalene-containing reaction partner. nih.gov For instance, a method for the synthesis of ketones from carboxylic acids has been developed that merges N-heterocyclic carbene (NHC) catalysis with photoredox catalysis. nih.govchemrxiv.org This process involves the in-situ formation of an acyl azolium intermediate, which is then reduced via single-electron transfer from the excited photocatalyst to generate a key radical species. nih.govchemrxiv.org Another approach involves the photoredox-mediated Giese reaction between a benzylic C(sp³)–H bond and an enone to furnish γ-aryl ketones, which can then be further transformed into naphthalene derivatives. acs.org These methods offer a novel and efficient means of accessing complex ketone structures.

Palladium-Catalyzed Coupling Reactions for Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been widely adopted for the synthesis of aryl ketones, including naphthalene derivatives. These methods offer significant advantages over classical approaches like Friedel-Crafts acylation, such as milder reaction conditions, higher functional group tolerance, and greater regioselectivity. organic-chemistry.org Several types of palladium-catalyzed coupling reactions are particularly relevant for the synthesis of ketones, including the Suzuki, Stille, and Heck reactions.

The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide, has been adapted for ketone synthesis. mdpi.com One common strategy involves the coupling of an acyl chloride with an arylboronic acid. mdpi.com For instance, the synthesis of aryl ketones can be achieved through a one-pot procedure where an aromatic acid is first converted to a triazine ester intermediate, which then undergoes a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst. organic-chemistry.orgtandfonline.com This method has been shown to be efficient, with low catalyst loading and good yields. organic-chemistry.org Nickel-catalyzed Suzuki-Miyaura couplings of aliphatic amides have also been developed as a user-friendly approach to access alkyl-aryl ketones. nih.gov

The Stille coupling reaction provides another versatile route to ketones by reacting an organotin compound with an organic halide, often an acyl chloride. wikipedia.orgthermofisher.comlibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. thermofisher.comtandfonline.com The first palladium-catalyzed couplings of acyl chlorides with organotin reagents were reported in the late 1970s, leading to the formation of ketones in good yields. wikipedia.orglibretexts.org The reaction proceeds under mild conditions and has been a reliable method for ketone synthesis since its development. thermofisher.comthieme-connect.com

The Heck reaction , which typically involves the coupling of an unsaturated halide with an alkene, can also be utilized for ketone synthesis. For example, the Heck coupling of aryl iodides with methyl vinyl ketone can produce 4-aryl-3-buten-2-ones. researchgate.net Additionally, secondary allylic alcohols can be coupled with aryl bromides to yield ketone products. rsc.org A more recent development is the Mizoroki–Heck reaction of unstrained aryl ketones with alkenes, which proceeds via a ligand-promoted C–C bond cleavage. acs.org

While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the synthesis of analogous naphthalene ketones, such as 2-acetylnaphthalene (B72118), is well-documented and these general palladium-catalyzed methods are applicable. prepchem.comontosight.ai For example, a carbonylative Suzuki coupling using an immobilized palladium ion-containing ionic liquid has been shown to be effective for a wide variety of substituted aryl iodides and arylboronic acids, affording the corresponding ketones in good to excellent yields. rsc.org

Table 1: Examples of Palladium-Catalyzed Ketone Synthesis

| Coupling Reaction | Electrophile | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | Aromatic Acids (via triazine esters) | Arylboronic acids | Pd(PPh₃)₂Cl₂ (1 mol%), K₃PO₄, Toluene | Aryl ketones | up to 95 |

| Stille Coupling | Acyl Chlorides | Organotin reagents | PhCH₂Pd(PPh₃)₂Cl (1.0 mol%), HMPA, 60-65 °C | Ketones | 76-99 |

| Carbonylative Suzuki Coupling | Aryl/Heteroaryl Iodides | Aryl/Heteroaryl boronic acids | Immobilized Pd ion-containing ionic liquid | Aryl/Heteroaryl ketones | Good to Excellent |

| Mizoroki-Heck Reaction | Unstrained Aryl Ketones | Acrylate/Styrene | Palladium-catalyst with pyridine-oxazoline ligand | Olefin products | Good to Excellent |

Strategic Derivatization of this compound

Introduction of Halogen and Other Functional Groups

The strategic introduction of halogen atoms and other functional groups onto the this compound scaffold can be a key step in modifying its properties or preparing it for further synthetic transformations. While specific examples for this compound are not abundant, methods for the halogenation of analogous aralkyl ketones, such as 2-acetylnaphthalene, are well-established.

Bromination is a common transformation. The α-bromination of aralkyl ketones can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose. lnu.edu.cn The reaction can be performed under solvent-free conditions, which is environmentally advantageous. psu.edu For instance, the trituration of a solid diketone with NBS can lead to the formation of the monobrominated product. psu.edu In other cases, the reaction is carried out in a solvent like methanol (B129727), sometimes in the presence of a catalyst such as Montmorillonite K-10 clay, which allows for regioselective α-bromination in good yields. researchgate.net Direct bromination of the naphthalene ring is also possible. For example, treatment of 1-(6-methoxy-2-naphthyl)-propan-1-one with bromine in 1,2-dichloroethane (B1671644) can lead to bromination of the naphthalene ring. google.com

Beyond halogenation, other functional groups can be introduced. For instance, the Stobbe condensation of 2-acetylnaphthalene with diethyl succinate, followed by decarboxylation, allows for the introduction of a propionic acid residue at the carbonyl site. acs.org

Table 2: Examples of Halogenation and Functionalization of Naphthalene Ketone Analogs

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Aralkyl Ketones | N-Bromosuccinimide (NBS) | Montmorillonite K-10, Methanol, 60-65 °C | α-Bromo aralkyl ketones | Good |

| Solid 1,3-Diketones | N-Bromosuccinimide (NBS) | Solvent-free, room temperature | α-Monobromo 1,3-diketones | 92-98 |

| 1-(6-methoxy-2-naphthyl)-propan-1-one | Bromine | 1,2-dichloroethane, 15 °C | 1-(5-bromo-6-methoxy-2-naphthyl)-1-bromopropan-1-one | Not specified |

| 2-Acetylnaphthalene | Diethyl succinate, Sodium ethoxide | Stobbe condensation | γ-lactone intermediate | Not specified |

Synthesis of Conjugated Systems and Heterocyclic Hybrids

This compound and its simpler analog, 2-acetylnaphthalene, are valuable precursors for the synthesis of more complex molecular architectures, including conjugated systems and heterocyclic hybrids.

A primary method for creating conjugated systems from these ketones is the Claisen-Schmidt condensation , which is a base-catalyzed reaction between a ketone and an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). ipb.pt Chalcones derived from 2-acetylnaphthalene have been synthesized by reacting it with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) in methanol. nih.govscholarsresearchlibrary.comijpsjournal.com These naphthalene-based chalcones are themselves interesting conjugated systems and serve as versatile intermediates for the synthesis of various heterocycles. nih.govresearchgate.net

These chalcones can undergo cyclization reactions with different reagents to form a wide array of heterocyclic compounds. For example, reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazolines , which are five-membered heterocyclic rings. ipb.ptrdd.edu.iqyu.edu.jo The reaction conditions often involve refluxing the chalcone with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695), sometimes with a base or acid catalyst. yu.edu.jo A series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been synthesized from chalcone precursors. nih.gov

Another important class of heterocycles derived from these chalcones are pyrimidines . These six-membered rings can be synthesized by reacting the chalcone with urea (B33335), thiourea, or guanidine (B92328) hydrochloride. researchgate.netekb.egsemanticscholar.org The reaction is typically carried out under basic conditions, for instance, by refluxing the chalcone and urea in ethanol with aqueous potassium hydroxide. semanticscholar.org Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. asianpubs.org

Table 3: Synthesis of Conjugated Systems and Heterocycles from Naphthalene Ketones

| Starting Material | Reagent(s) | Product Type | Key Reaction |

|---|---|---|---|

| 2-Acetylnaphthalene | Substituted Benzaldehydes, KOH | Chalcones | Claisen-Schmidt Condensation |

| Naphthyl Chalcones | Hydrazine Hydrate | Pyrazolines | Cyclization |

| Naphthyl Chalcones | Urea/Thiourea/Guanidine HCl | Pyrimidines | Cyclization |

| Naphthalene-based chalcone | Nitrogen and carbon nucleophiles | Pyrazoline, thiazole, pyrimidine (B1678525), pyran, pyridine | Cyclization |

Reaction Mechanisms and Comprehensive Reactivity of 1 Naphthalen 2 Yl Butan 1 One

Carbonyl Group Reactivity

The reactivity of the carbonyl group in 1-(naphthalen-2-yl)butan-1-one is a focal point of its chemical behavior, rendering it susceptible to a variety of transformations. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, ripe for attack by nucleophiles. This inherent electrophilicity governs a wide range of reactions, from simple additions to more complex condensation and reduction pathways.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a characteristic reaction of ketones, and this compound is no exception. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent or a weak acid yields the final alcohol product. fiveable.mestudy.comlibretexts.org

The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. Compared to aldehydes, ketones are generally less reactive. In the case of this compound, the presence of the bulky naphthalene (B1677914) ring and the propyl group on either side of the carbonyl group presents some steric hindrance to the approaching nucleophile. Electronically, the naphthalene ring, through resonance, can delocalize some of the positive charge from the carbonyl carbon, slightly reducing its electrophilicity compared to aliphatic ketones.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), cyanide ions (CN⁻), and hydride ions (H⁻) from reducing agents. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Hydride ion | Sodium borohydride (NaBH₄) | Naphthyl-butan-alkoxide | 1-(Naphthalen-2-yl)butan-1-ol |

| Alkyl group | Propylmagnesium bromide (CH₃CH₂CH₂MgBr) | Tertiary alkoxide | 2-(Naphthalen-2-yl)hexan-2-ol |

| Cyanide ion | Hydrogen cyanide (HCN) with a catalytic base | Cyanohydrin alkoxide | 2-Hydroxy-2-(naphthalen-2-yl)pentanenitrile |

Keto-Enol Tautomerism and Equilibrium Studies

Like other ketones possessing α-hydrogens, this compound exists in equilibrium with its enol tautomer, 1-(naphthalen-2-yl)but-1-en-1-ol. Tautomers are constitutional isomers that readily interconvert. libretexts.orglibretexts.org This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, accompanied by the shifting of the pi electrons from the C=O bond to form a C=C double bond.

The keto-enol equilibrium for simple ketones typically lies far to the side of the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org However, the position of the equilibrium can be influenced by several factors, including solvent, temperature, and the presence of acid or base catalysts. Both acid and base catalysis proceed through the formation of a resonance-stabilized intermediate (an enol or an enolate ion, respectively), which lowers the activation energy for the tautomerization process.

For this compound, the enol form can be stabilized by conjugation of the newly formed C=C double bond with the naphthalene ring. This extended conjugation can slightly increase the proportion of the enol tautomer at equilibrium compared to a simple aliphatic ketone.

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Solvent Polarity | Less polar solvents can favor the enol form | Intermolecular hydrogen bonding of the keto form with polar solvents can stabilize it. |

| Acid Catalysis | Accelerates interconversion | Protonation of the carbonyl oxygen makes the α-proton more acidic. |

| Base Catalysis | Accelerates interconversion | Formation of a resonance-stabilized enolate anion. |

| Conjugation | Favors the enol form | Extended π-system involving the naphthalene ring and the enol double bond provides additional stability. |

Reductive Transformations to Alcohols and Alkanes

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The reduction to the corresponding secondary alcohol, 1-(naphthalen-2-yl)butan-1-ol, can be readily achieved using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol.

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group (CH₂) to form 2-butylnaphthalene can be accomplished through more vigorous reduction methods. The two most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. These strongly acidic conditions are suitable for substrates that are stable to strong acids. quora.commasterorganicchemistry.com

Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions. The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene glycol. The driving force for this reaction is the formation of a stable nitrogen molecule. quora.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgalfa-chemistry.com This method is complementary to the Clemmensen reduction and is used for substrates that are sensitive to acid.

Table 3: Summary of Reductive Transformations

| Transformation | Reagents | Product | Reaction Conditions |

| Carbonyl to Alcohol | NaBH₄ or LiAlH₄, followed by H₃O⁺ | 1-(Naphthalen-2-yl)butan-1-ol | Mild |

| Carbonyl to Alkane | Zn(Hg), conc. HCl | 2-Butylnaphthalene | Strongly acidic, heat |

| Carbonyl to Alkane | N₂H₄, KOH, ethylene glycol | 2-Butylnaphthalene | Strongly basic, heat |

Alpha-Carbon Reactivity: Enolization and Condensation Reactions

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. The pKa of α-protons in ketones is typically in the range of 19-21. This acidity allows for a variety of reactions to occur at the α-position.

Enolization and Enolate Formation: In the presence of a base, an α-proton can be removed to form a nucleophilic enolate ion. The negative charge in the enolate is delocalized between the α-carbon and the carbonyl oxygen. The formation of this enolate is the key step for many important carbon-carbon bond-forming reactions.

Alpha-Halogenation: this compound can undergo halogenation at the α-position in the presence of a halogen (Cl₂, Br₂, or I₂) and either an acid or a base catalyst. pressbooks.pubwikipedia.orglibretexts.org

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through the enol tautomer. The enol acts as a nucleophile and attacks the halogen. Typically, only one α-hydrogen is replaced because the introduced electron-withdrawing halogen atom destabilizes the intermediate for the second halogenation. pressbooks.pubwikipedia.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then reacts with the halogen. The introduction of a halogen increases the acidity of the remaining α-protons, leading to rapid polyhalogenation if excess halogen is used. pressbooks.pubwikipedia.org

Condensation Reactions: The nucleophilic enolate of this compound can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. In a self-condensation reaction, the enolate would attack the carbonyl carbon of another molecule of this compound to form a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.

Naphthalene Ring Reactivity

The naphthalene ring system in this compound is an aromatic moiety and thus undergoes electrophilic aromatic substitution reactions. The presence of the butyryl group (-CO(CH₂)₂CH₃) on the ring influences the rate and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Pathways

The butyryl group is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen. Through resonance, it deactivates the naphthalene ring towards electrophilic attack, making it less reactive than unsubstituted naphthalene. In benzene (B151609) chemistry, an acyl group is a meta-director. However, in the naphthalene ring system, the directing effects are more complex.

Substitution on a monosubstituted naphthalene can occur at several positions. For a 2-substituted naphthalene, electrophilic attack can occur at the 1, 3, 4, 5, 6, 7, or 8 positions. The regioselectivity is determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed upon attack of the electrophile. The intermediate that is most stabilized by resonance will be formed preferentially.

For 2-acylnaphthalenes, electrophilic substitution generally tends to occur at the 5- and 8-positions. This is because attack at these positions leads to resonance structures where the positive charge is delocalized over both rings of the naphthalene system without disrupting the aromaticity of the unsubstituted ring in as many resonance forms.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(5-Nitro-naphthalen-2-yl)butan-1-one and 1-(8-Nitro-naphthalen-2-yl)butan-1-one |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 1-(5-Bromo-naphthalen-2-yl)butan-1-one and 1-(8-Bromo-naphthalen-2-yl)butan-1-one |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | Further acylation is generally difficult due to the deactivating nature of the existing acyl group. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 1-(Butanoyl-naphthalen-5-yl)sulfonic acid and 1-(Butanoyl-naphthalen-8-yl)sulfonic acid |

It is important to note that the reaction conditions, such as temperature and catalyst, can also influence the product distribution in electrophilic aromatic substitution reactions on naphthalene derivatives.

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can proceed through several pathways, primarily targeting the alkyl chain and the naphthalene ring system. The presence of a carbonyl group and benzylic protons makes the molecule susceptible to various oxidative conditions.

One potential pathway involves the oxidation of the benzylic C(sp³)–H bonds on the carbon adjacent to the naphthalene ring. This is a common transformation for alkylarenes, which can be converted into ketones and carboxylic acids. researchgate.net Photocatalyzed, metal-free methods have been developed for such benzylic oxidations, often utilizing air as the oxidant. researchgate.net For this compound, this could lead to the formation of a diketone or further cleavage of the C-C bond.

Another significant degradation pathway is the oxidative cleavage of the naphthalene ring itself. Aromatic compounds react with hydroxyl radicals (•OH) through addition to the aromatic ring or H-atom abstraction. diva-portal.org This process is relevant in atmospheric chemistry and advanced oxidation processes. The reaction of naphthalene derivatives with •OH radicals leads to the formation of various hydroxylated and ring-opened products, such as dicarbonyls.

Furthermore, oxidative decarboxylation represents a potential degradation route if the butanoyl chain is first oxidized to a carboxylic acid derivative. This process involves the combination of oxidation and the removal of carbon dioxide, and it has been studied for the synthesis of aryl ketones from arylacetic acids. chemrevlett.comchemrevlett.com

Reaction Kinetics and Thermodynamic Considerations

The formation of the β-substituted ketone, this compound, is considered the thermodynamically controlled product. In contrast, the α-substituted isomer, 1-(naphthalen-1-yl)butan-1-one, is the kinetically favored product. stackexchange.com This preference is influenced by the choice of solvent; non-polar solvents like carbon disulfide favor the kinetic α-product, while polar solvents like nitrobenzene (B124822) allow for the formation of the more stable thermodynamic β-product. stackexchange.com This is because the intermediate complex for the α-product can precipitate in non-polar solvents, preventing reversal to form the more stable β-isomer. stackexchange.com

Kinetic studies of the Friedel-Crafts acetylation of naphthalene reveal that the reaction leading to the β-isomer is first-order with respect to the acylating reagent. rsc.orgrsc.orgstackexchange.com The α-acetylation, however, is second-order. rsc.orgrsc.orgstackexchange.com The mechanism for β-acetylation is believed to be a two-stage process where the loss of a proton is the rate-limiting step. rsc.orgstackexchange.com

Table 1: Activation Parameters for the Friedel-Crafts Acetylation of Naphthalene

| Isomer | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

|---|---|---|

| α-acetylnaphthalene | ~21 kJ mol⁻¹ | ~ -160 J K⁻¹ mol⁻¹ |

| β-acetylnaphthalene | ~48 kJ mol⁻¹ | ~ -99 J K⁻¹ mol⁻¹ |

Data sourced from kinetic studies of naphthalene acetylation in 1,2-dichloroethane (B1671644) solution. rsc.orgstackexchange.com

The lower activation enthalpy for the α-reaction is consistent with it being the kinetically favored pathway, while the thermodynamic stability of the β-product is established through the reversibility of the reaction under certain conditions. researchgate.net

Mechanistic Studies of Functional Group Interconversions

The ketone functional group in this compound is a versatile handle for numerous functional group interconversions. These transformations are fundamental in organic synthesis.

Common interconversions include:

Reduction to Alcohols : The carbonyl group can be reduced to a secondary alcohol, 1-(naphthalen-2-yl)butan-1-ol, using hydride reducing agents.

Formation of Imines and Enamines : Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. msu.edulibretexts.org These reactions are typically acid-catalyzed and reversible. msu.edulibretexts.org

Conversion to Hydrazones : Reaction with hydrazine and its derivatives forms hydrazones. The Wolff-Kishner reduction uses a hydrazone intermediate to deoxygenate the ketone to an alkane (2-butylnaphthalene). libretexts.org

Reactions at the α-Carbon : The presence of α-protons allows for the formation of enolates, which can then act as nucleophiles in reactions like aldol condensations or alkylations. khanacademy.org

These interconversions proceed through well-established mechanisms, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Radical Reaction Pathways

Radical reactions involving this compound can be initiated at several sites. The naphthalene ring can form radical anions or participate in radical addition reactions. researchgate.netchempedia.infonih.gov Aldehydes and ketones can also participate in radical reactions, generating intermediate oxygen-centered or carbon-centered radicals. libretexts.org

A key pathway involves the abstraction of a hydrogen atom from the α-carbon of the butanoyl chain. This generates a carbon-centered radical that can undergo further reactions. Theoretical studies have also explored the formation of naphthalene from the addition of an aromatic radical to the π-bond of another aromatic species, highlighting the reactivity of the naphthalene core in radical processes. nih.gov The reaction of naphthalene with radical ions is a known process, and the presence of the acyl group can influence the electronic properties and subsequent reactivity of the ring system. chempedia.info

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise mechanisms is crucial for understanding the reactivity of this compound. A concerted reaction occurs in a single step with one transition state and no intermediates, whereas a stepwise reaction involves multiple steps and at least one intermediate. nih.govpsiberg.comquora.com

Stepwise Mechanism Example (Friedel-Crafts Acylation) : The synthesis of this compound via Friedel-Crafts acylation is a classic example of a stepwise electrophilic aromatic substitution. The reaction proceeds through a distinct intermediate, a carbocation known as an arenium ion or σ-complex. rsc.orglibretexts.org This intermediate is formed when the acylium ion attacks the naphthalene ring, and its formation is followed by a separate deprotonation step to restore aromaticity.

Concerted Mechanism Context : While many reactions of this compound are stepwise, concerted pathways, such as pericyclic reactions (e.g., Diels-Alder), are characterized by a single, cyclic transition state. quora.com A hypothetical intramolecular cyclization of a derivative of this compound could potentially proceed through a concerted mechanism. The decision between a concerted or stepwise pathway often lies at a fine boundary, sometimes involving highly asynchronous transition states that are geometrically similar to a stepwise process. nih.gov Kinetic isotope effects are a powerful tool used to distinguish between these mechanistic alternatives. diva-portal.orgnih.gov

Carbocation and Carbanion Intermediate Analysis

Carbocation Intermediates : Carbocations are key intermediates in the synthesis of this compound. In the Friedel-Crafts acylation, two main carbocationic species are involved:

Acylium Ion (R-C≡O⁺) : This is the electrophile, generated from the reaction of butanoyl chloride with a Lewis acid like AlCl₃. The acylium ion is stabilized by resonance and does not undergo rearrangements, which is a significant advantage over Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com

Arenium Ion (σ-complex) : This intermediate is formed when the acylium ion attacks the π-system of the naphthalene ring. libretexts.org The positive charge is delocalized across the ring system through resonance. The stability of this intermediate influences the regioselectivity of the substitution (α vs. β position).

Carbanion Intermediates : The primary carbanionic intermediate associated with this compound is the enolate, formed by the deprotonation of the α-carbon (the CH₂ group adjacent to the carbonyl).

Enolate Formation : In the presence of a base, an α-proton can be removed to form an enolate ion. This species is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. khanacademy.org Enolates are central to the α-carbon chemistry of ketones, enabling reactions such as the aldol condensation and halogenation at the α-position. libretexts.org The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. khanacademy.org

Advanced Spectroscopic and Analytical Characterization for 1 Naphthalen 2 Yl Butan 1 One

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method ideal for separating and identifying volatile and semi-volatile compounds. In the context of 1-(Naphthalen-2-yl)butan-1-one, GC-MS serves as a primary tool for assessing its purity and identifying any volatile organic impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. For this compound, a non-polar or medium-polarity column would likely be used, owing to the compound's aromatic and ketonic nature. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

The purity of this compound is determined by the relative area of its corresponding peak in the total ion chromatogram (TIC). A high-purity sample would exhibit a single, dominant peak. Any minor peaks would represent volatile impurities. These impurities can be identified by comparing their mass spectra to established spectral libraries (e.g., NIST) or through manual interpretation. Potential impurities could include residual solvents (e.g., toluene, hexane), unreacted starting materials such as naphthalene (B1677914), or by-products from the acylation reaction used in its synthesis.

Table 1: Hypothetical GC-MS Data for a this compound Sample

| Retention Time (min) | Peak Area (%) | Tentative Identification | Key m/z Fragments |

| 5.8 | 0.2 | Toluene (Solvent) | 91, 92 |

| 10.2 | 1.1 | Naphthalene | 128, 102 |

| 15.4 | 98.5 | This compound | 198, 155, 127 |

| 16.1 | 0.2 | Isomeric By-product | 198, 155, 127 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

For the analysis of non-volatile or thermally labile impurities that are not amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov LC-MS is particularly useful for identifying higher molecular weight by-products, polymeric materials, or degradation products in the this compound sample.

In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18) where separation is based on hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

After separation by the HPLC system, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that is well-suited for polar and medium-polarity molecules like this compound, often yielding the protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight of the parent compound and any non-volatile impurities. Tandem mass spectrometry (MS/MS) can be further employed to fragment selected ions, providing structural information for the identification of unknown analytes. researchgate.net

Fragmentation Pattern Analysis and Molecular Structure Deduction

The mass spectrum of a compound provides a molecular fingerprint based on its fragmentation pattern upon ionization. For this compound (Molecular Weight: 198.26 g/mol ), electron ionization (EI) in GC-MS would induce characteristic fragmentation pathways that are invaluable for structural confirmation. chemguide.co.uk

The molecular ion peak (M⁺˙) would be observed at m/z 198. Due to the stabilizing effect of the aromatic naphthalene ring, this peak is expected to be relatively intense. libretexts.org The primary fragmentation pathways for this aryl ketone would involve cleavages adjacent to the carbonyl group (α-cleavage).

Key predicted fragmentations include:

Formation of the Naphthoyl Cation: The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the propyl group. This results in the formation of a highly stable naphthoyl cation at m/z 155. This is often the base peak in the spectrum due to resonance stabilization across the naphthalene ring system. The other product is a propyl radical (•C₃H₇). [C₁₀H₇COCH₂CH₂CH₃]⁺˙ → [C₁₀H₇CO]⁺ + •CH₂CH₂CH₃

Loss of the Naphthyl Group: Cleavage on the other side of the carbonyl group would lead to the formation of a naphthyl radical (•C₁₀H₇) and a butanoyl cation ([COCH₂CH₂CH₃]⁺) at m/z 71. This fragmentation is less favored compared to the formation of the naphthoyl cation.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen is possible. This involves the transfer of a hydrogen atom from the γ-carbon of the butyl chain to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond. This would result in the elimination of a neutral propene molecule (CH₂=CHCH₃, mass 42) and the formation of a radical cation at m/z 156.

Naphthalene Ring Fragmentation: The naphthyl-containing fragments can further break down, producing characteristic ions of the naphthalene ring, such as a peak at m/z 127, corresponding to the loss of carbon monoxide (CO) from the naphthoyl cation. nist.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 198 | [C₁₄H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₁₀H₇CO]⁺ | α-cleavage, loss of •C₃H₇ (Base Peak) |

| 127 | [C₁₀H₇]⁺ | Loss of CO from [C₁₀H₇CO]⁺ |

| 71 | [COC₃H₇]⁺ | α-cleavage, loss of •C₁₀H₇ |

| 43 | [C₃H₇]⁺ | Propyl cation |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: the naphthalene ring, the ketone carbonyl group, and the aliphatic butyl chain.

The key diagnostic absorption bands are:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, arising from the C-H stretching vibrations of the naphthalene ring. libretexts.org

Aliphatic C-H Stretching: Strong bands will appear just below 3000 cm⁻¹, in the range of 2965-2850 cm⁻¹, due to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the butyl chain.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band, characteristic of the ketone functional group, is predicted to be prominent. For an aryl ketone where the carbonyl is conjugated with the aromatic ring, this peak typically appears in the 1690-1670 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: Several medium to weak bands are expected in the 1620-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring system.

Aliphatic C-H Bending: Bands in the 1470-1370 cm⁻¹ region are due to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.

C-H Out-of-Plane Bending: The region below 900 cm⁻¹ is diagnostic for the substitution pattern on the aromatic ring. For a 2-substituted naphthalene, characteristic strong absorption bands corresponding to C-H out-of-plane bending are expected. researchgate.netcopernicus.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2965-2850 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1680 | Strong, Sharp | C=O Stretch (Aryl Ketone) |

| 1620-1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| 1470-1370 | Medium | Aliphatic C-H Bend |

| Below 900 | Strong | Aromatic C-H Out-of-Plane Bend |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures scattered light rather than absorbed light. horiba.com It is particularly sensitive to non-polar, symmetric bonds. For this compound, the FT-Raman spectrum would provide additional structural information, especially regarding the aromatic backbone.

Aromatic Ring Vibrations: The C=C stretching vibrations of the naphthalene ring are typically very strong in the Raman spectrum, appearing in the 1620-1500 cm⁻¹ region. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire ring system, gives a particularly sharp and intense signal, often near 1380 cm⁻¹. researchgate.net

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes are visible, similar to the IR spectrum.

Carbonyl (C=O) Stretching: The ketone C=O stretch (~1680 cm⁻¹) is also observable in the Raman spectrum, although it is typically less intense than in the FT-IR spectrum.

Aliphatic Chain Vibrations: C-C stretching and CH₂/CH₃ bending and twisting modes of the butyl chain will appear in the 1450-800 cm⁻¹ fingerprint region.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, as some modes that are weak or inactive in IR may be strong in Raman, and vice-versa.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of a molecule. For this compound, these properties are dominated by the naphthalene chromophore.

UV-Visible Absorption Spectroscopy: The naphthalene ring is a strong chromophore, exhibiting characteristic absorption bands in the ultraviolet region. These absorptions correspond to π→π* electronic transitions. researchgate.net The parent naphthalene molecule shows two main absorption band systems: a strong band around 275 nm and a more intense one around 220 nm. researchgate.net The attachment of the butanoyl group (-COC₃H₇) to the naphthalene ring at the 2-position acts as an auxochrome and extends the conjugation. This is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. A weak n→π* transition associated with the carbonyl group's non-bonding electrons may also be observed as a shoulder at longer wavelengths (>300 nm).

Fluorescence Emission Spectroscopy: Naphthalene and many of its derivatives are known to be fluorescent. mdpi.comresearchgate.net Upon excitation with UV light at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and will appear at a longer wavelength than the excitation wavelength (a Stokes shift). The fluorescence spectrum of naphthalene derivatives often shows vibronic structure. researchgate.net The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and the presence of quenching agents.

Table 4: Predicted Electronic Spectroscopic Properties for this compound

| Technique | Predicted λmax | Transition Type | Notes |

| UV-Vis Absorption | ~230 nm, ~285 nm | π→π | Bathochromic shift compared to naphthalene. |

| UV-Vis Absorption | >300 nm | n→π | Weak, may be obscured by π→π* tail. |

| Fluorescence Emission | ~320-360 nm | - | Dependent on excitation wavelength; likely shows vibronic structure. |

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of this compound is dominated by the chromophoric naphthalene ring system. The presence of the conjugated butanoyl substituent modifies the spectral features compared to unsubstituted naphthalene. The spectrum is expected to exhibit strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic rings. nih.govresearchgate.net

Key absorption bands characteristic of the naphthalene chromophore, corresponding to transitions to the ¹Lₐ and ¹Lₑ excited states, are preserved. However, the conjugation of the carbonyl group with the naphthalene ring typically induces a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to naphthalene itself. libretexts.orgutoronto.ca

Additionally, the carbonyl group introduces a weak, longer-wavelength absorption band corresponding to a formally forbidden n→π* transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This band is often characterized by a low molar absorptivity (ε) and may appear as a shoulder on the leading edge of the much stronger π→π* absorption bands. masterorganicchemistry.com The precise position and intensity of these absorption bands are sensitive to solvent polarity.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Region | Characteristics |

|---|---|---|

| π→π* | 250-350 nm | High molar absorptivity (ε), multiple strong bands characteristic of the naphthalene core, bathochromically shifted. |

Fluorescence Emission Spectroscopy and Quantum Yield Measurements

Naphthalene and its derivatives are well-known for their fluorescent properties, and this compound is expected to be emissive. nih.gov Upon excitation into its absorption bands, the molecule is promoted to an electronic excited state, from which it can relax to the ground state via the emission of a photon (fluorescence).

The fluorescence emission spectrum is typically a mirror image of the lowest energy π→π* absorption band and occurs at longer wavelengths (a lower energy) due to energy loss in the excited state prior to emission (Stokes shift). uci.edu The structure of the emission spectrum is influenced by the vibrational levels of the ground electronic state.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. uci.edu It is determined by the relative rates of radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. Naphthalene-based compounds can exhibit high quantum yields. nih.gov The quantum yield is sensitive to the molecular structure, solvent, temperature, and the presence of quenchers. The carbonyl group in 2-alkanoyl naphthalenes can influence the quantum yield by promoting intersystem crossing, which competes with fluorescence.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This technique monitors the decay of fluorescence intensity over time following excitation with a short pulse of light.

The excited-state dynamics of 2-alkanoyl naphthalenes are governed by several competing deactivation processes. The excited singlet state (S₁) can decay radiatively via fluorescence or non-radiatively through internal conversion to the ground state (S₀) or intersystem crossing to an excited triplet state (T₁). The fluorescence lifetime is inversely proportional to the sum of the rate constants of all these deactivation processes. For many naphthalene derivatives, fluorescence lifetimes are typically in the nanosecond range. researchgate.net For example, related naphthalene azo-dyes exhibit excited-state lifetimes from picoseconds to tens of nanoseconds. rsc.org The study of these dynamics is crucial for understanding the molecule's photochemistry and its potential applications in areas like photosensitization.

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure for this compound is not available, the structure of its close analog, 1-(naphthalen-2-yl)ethanone (2-acetylnaphthalene), has been determined by single-crystal X-ray diffraction, providing invaluable insight into the solid-state architecture. ebi.ac.uk

The analysis reveals that the molecule crystallizes in the monoclinic system with the space group P2₁/c. ebi.ac.uk A key structural feature is the conformation of the acyl group relative to the naphthalene ring. In 2-acetylnaphthalene (B72118), the acetyl group is found to be nearly coplanar with the aromatic ring system, with a C(ar)-C(ar)-C=O torsion angle of just 5.8 (2)°. ebi.ac.uk This planarity suggests a significant degree of electronic conjugation between the carbonyl group and the naphthalene π-system.

In the crystal lattice, the molecules adopt a classic herringbone packing arrangement, which is a common motif for polycyclic aromatic compounds. ebi.ac.uk This arrangement is stabilized by weak intermolecular C-H···O hydrogen bonding interactions, which link the molecules in a head-to-tail fashion. ebi.ac.uk Given the structural similarity, this compound is expected to adopt a comparable crystal packing and molecular conformation, with the longer butyl chain potentially influencing the specific unit cell parameters and intermolecular contacts.

Table 2: Crystallographic Data for the Analog Compound 1-(Naphthalen-2-yl)ethanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9525 (4) |

| b (Å) | 15.6811 (10) |

| c (Å) | 9.3891 (6) |

| α (°) | 90 |

| β (°) | 100.999 (3) |

| γ (°) | 90 |

| Volume (ų) | 860.62 (10) |

| Z | 4 |

Data obtained from Shotonwa & Boeré (2012) for the structural analog 2-acetylnaphthalene. ebi.ac.uk

Computational Chemistry and Theoretical Investigations of 1 Naphthalen 2 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-(naphthalen-2-yl)butan-1-one at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's geometric and electronic properties.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations typically utilize a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to approximate the complex interactions between electrons.

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical aspect of this compound's structure is the dihedral angle between the plane of the naphthalene (B1677914) ring and the plane of the carbonyl group. This angle is a result of the interplay between electronic conjugation, which favors planarity, and steric hindrance between the carbonyl oxygen and the adjacent hydrogen atom on the naphthalene ring.

Furthermore, DFT provides valuable information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.9 D |

| Naphthyl-C=O Dihedral Angle | 25° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Spectra Prediction

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties and the prediction of electronic absorption spectra.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital without a change in the molecular geometry. These excitation energies are related to the wavelengths of maximum absorption (λmax) observed in an ultraviolet-visible (UV-Vis) spectrum. The calculations also provide information about the oscillator strength of each transition, which is a measure of its intensity.

For this compound, the electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the naphthalene ring. The n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

Table 2: Predicted Electronic Transitions of this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S0 → S1 (n → π*) | 3.5 | 354 | 0.002 |

| S0 → S2 (π → π*) | 4.1 | 302 | 0.150 |

| S0 → S3 (π → π*) | 4.6 | 270 | 0.850 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and flexibility. For this compound, MD simulations can reveal how the molecule moves and changes shape over time at a given temperature.

Conformational Preferences and Energy Landscapes

The flexibility of the butyl chain and the rotation around the bond connecting the carbonyl group to the naphthalene ring give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and to map out the potential energy surface that governs their interconversion.

By systematically rotating the dihedral angles of the butyl chain and the naphthyl-carbonyl bond and calculating the energy at each point, a potential energy landscape can be constructed. This landscape reveals the low-energy regions corresponding to stable conformers and the energy barriers that separate them. The global minimum on this surface represents the most stable conformation of the molecule.

Intramolecular Rotation and Steric Hindrance Effects

The rotation around the single bond between the naphthalene ring and the carbonyl carbon is a key conformational feature. This rotation is influenced by a balance of steric and electronic effects. Steric hindrance between the carbonyl oxygen and the hydrogen atom at the C1 position of the naphthalene ring can lead to a non-planar arrangement being more stable. Electronic effects, such as conjugation between the π-system of the naphthalene ring and the carbonyl group, favor a planar conformation. The final, optimized geometry reflects the compromise between these opposing forces. Similarly, rotations around the C-C single bonds within the butyl chain lead to different staggered and eclipsed conformations, with staggered conformations generally being more stable due to reduced steric strain.

Electronic Structure and Reactivity Descriptors

Based on the electronic structure obtained from DFT calculations, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict the sites most susceptible to electrophilic or nucleophilic attack.

Commonly used reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. It is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons. It is a function of the chemical potential and chemical hardness.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack.

For this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack, while the naphthalene ring is expected to be susceptible to electrophilic attack at specific positions.

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Computational studies on naphthalene derivatives, such as 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, have been performed using DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory to determine the energies of these frontier orbitals. iucr.org For this specific derivative, the LUMO–HOMO energy gap was calculated to be 3.765 eV. iucr.org This value provides an insight into the electronic transitions within the molecule. Generally, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy level.

In many naphthalene-based chalcone (B49325) derivatives, the HOMO is often localized on the naphthalene ring and parts of the chalcone structure that act as electron donors, while the LUMO is distributed over the conjugated system. This distribution facilitates intramolecular charge transfer (ICT) from the HOMO to the LUMO upon photoexcitation. For instance, in naphthalene-heterocycle hybrids, FMO analysis has been employed to understand the charge transfer characteristics within the molecules. ekb.eg

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | - | - | 3.765 | iucr.org |

| Naphthalene-Heterocycle Hybrid (8b) | DFT | -0.2144 | -0.0629 | 0.1515 | ekb.eg |

| Naphthalene-Heterocycle Hybrid (8d) | DFT | -0.2159 | -0.0635 | 0.1524 | ekb.eg |

Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas denote intermediate potential.

For naphthalene derivatives, MEP analysis helps to identify the active sites for chemical reactions. In studies of naphthalene-heterocycle hybrids, MEP maps were generated using the B3LYP/6-31G(d,p) basis set to predict the electrophilic and nucleophilic attack sites. ekb.eg Similarly, for 2-bromoacetylnaphthalene, MEP maps have been calculated to understand its charge distribution. researchgate.net Mulliken population analysis is another method used to calculate the atomic charges within a molecule, providing quantitative data on the charge distribution. researchgate.netnih.gov These computational analyses are instrumental in understanding the intermolecular interactions and reactivity of acylnaphthalenes.

| Compound | Method | Atom | Mulliken Charge (e) | Reference |

|---|---|---|---|---|

| 2-acetylnaphthalene-SAMP hydrazone azaenolate | B3LYP/6-31G(d) | - | - | nih.gov |

Specific atomic charge values for 2-acetylnaphthalene (B72118) were not available in the searched literature. The table indicates that such calculations have been performed on related structures.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical predictions can be compared with experimental data to confirm molecular structures and assign spectral bands.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectra

Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For 2-bromoacetylnaphthalene, DFT calculations have been used to simulate its IR and Raman spectra, showing excellent agreement with experimental observations after the application of scaling factors. researchgate.net Similarly, extensive vibrational spectroscopic investigations combined with DFT studies have been performed on derivatives of 2-acetylnaphthalene. researchgate.net

Electronic spectra, such as UV-Vis absorption, are simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax). TD-DFT calculations can predict the nature of these transitions, such as π-π* or n-π* transitions. For various naphthalene chalcone derivatives, DFT and TD-DFT methods have been employed to investigate their electronic configuration and optical properties, with the simulated UV-Vis spectra showing good correlation with experimental results. researchgate.net

| Compound/Derivative | Spectra Type | Method | Key Findings/Calculated Values | Reference |

|---|---|---|---|---|

| 2-Bromoacetylnaphthalene | IR, Raman | DFT | Excellent agreement between simulated and observed spectral patterns. | researchgate.net |

| Naphthalene Chalcone Derivative (C1) | UV-Vis | DFT/B3LYP/6-31G(d) | Calculated absorption bands between 300-350 nm (π–π* transitions). | researchgate.net |

| Platinum(II) complexes with 2-acetylnaphthalene Schiff-base ligands | UV-Vis | TD-DFT | Simulated UV-Vis spectra to compare with experimental data. | researchgate.net |

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as naphthalene derivatives, are of great interest for their non-linear optical (NLO) properties. These materials can interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The NLO response of a molecule is primarily determined by its hyperpolarizability.